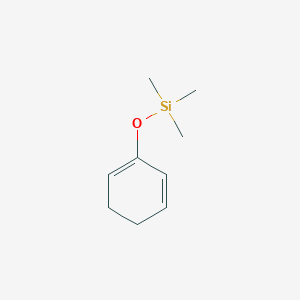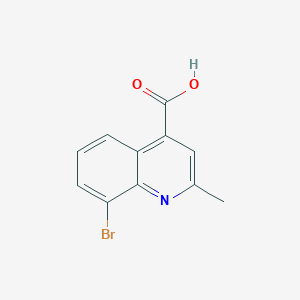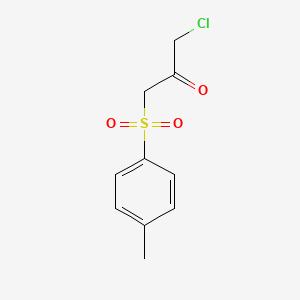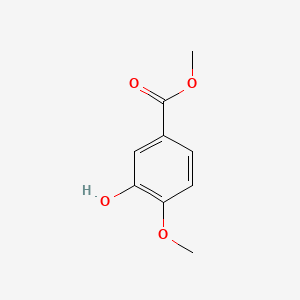
2-(Trimethylsiloxy)-1,3-cyclohexadiene
Vue d'ensemble
Description
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a silicon-containing diene derivative that has been utilized in various synthetic organic chemistry applications. Its structure includes a trimethylsilyloxy group attached to a cyclohexadiene ring, which can participate in different chemical reactions due to the presence of the reactive diene system.
Synthesis Analysis
The synthesis of 2-(Trimethylsiloxy)-1,3-cyclohexadiene and related compounds has been explored in several studies. For instance, the preparation of 2-trimethylsilylethyl-1,3-butadiene, which can act as a synthetic equivalent to 3-methylene-1,4-pentadiene, is achieved through a cross-coupling reaction catalyzed by a nickel-phosphine complex . This demonstrates the potential for generating similar structures to 2-(Trimethylsiloxy)-1,3-cyclohexadiene through organometallic catalysis.
Molecular Structure Analysis
The molecular structure of related organosilicon compounds has been determined using techniques such as X-ray diffraction. For example, the crystal structure of a tetrakis(trimethylsilyl)-substituted cyclohexene has been elucidated, providing insights into the bond distances and molecular geometry of such compounds . This information is crucial for understanding the reactivity and properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene.
Chemical Reactions Analysis
2-(Trimethylsiloxy)-1,3-cyclohexadiene is a versatile reagent in Diels-Alder reactions, as indicated by the development of E-trimethylsilyloxy-1,3-butadiene as a reactive diene component . The cycloaddition reactions of α-oxo sulfines with 2-(trimethylsiloxy)-1,3-dienes lead to thiacyclohexanone S-oxides, showcasing the regioselectivity and potential for synthesizing complex heterocyclic structures . Additionally, the use of 1,4-bis(trimethylsilyl)-substituted diaza-cyclohexadienes as strong reductants for transition metals highlights the chemical versatility of silicon-substituted dienes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives can be inferred from related compounds. For instance, the stereochemistry of bis(trimethylsilyl)cyclohexenes has been studied using NMR spectroscopy, providing information on the cis/trans configurations and the influence of substituents on the properties of these molecules . The reactivity of organosilicon compounds in various chemical environments, such as their role as reducing agents in catalytic reactions, also sheds light on the properties of 2-(Trimethylsiloxy)-1,3-cyclohexadiene .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
2-(Trimethylsiloxy)-1,3-cyclohexadiene and its derivatives play a significant role in organic synthesis. These compounds are used as intermediates in various chemical reactions due to their reactivity and versatility. For instance, they are involved in cycloaddition reactions with different compounds like maleic anhydride and dimethyl acetylenedicarboxylate, producing moderate to good yields of bicyclo[2.2.2]-octanes (Venkatasubramanian et al., 1989). Additionally, these compounds react with tricarbonylcyclohexadienyliumiron cations, leading to the formation of substituted cyclopenten-1-ones (Birch et al., 1980).
Stereochemistry and Reaction Dynamics
The stereochemical aspects of these compounds are also of interest. For example, the stereochemistry of bis(trimethylsilyl)cyclohexene derivatives has been studied through nuclear magnetic resonance spectroscopy, revealing insights into their formation and reaction mechanisms (Wickham & Kitching, 1983). This knowledge is crucial in understanding and predicting the outcomes of chemical reactions involving these compounds.
Photoreactions and Electrophilic Additions
These compounds have applications in photochemical reactions as well. For instance, chiral 1,3-cyclohexadienes, including those with a trimethylsilyl group, show varying reactions when exposed to photooxygenation with singlet oxygen, indicating the influence of substituents on reaction selectivities (Linker et al., 2006). Furthermore, the Lewis acid-catalyzed reactions of 1-trimethylsiloxy-1,3-cyclohexadienes with various aldehydes and trialkyl orthoformates have been explored, leading to successful syntheses of several important organic compounds (Takazawa et al., 1982).
Diels-Alder Reactions
2-(Trimethylsiloxy)-1,3-cyclohexadiene derivatives are crucial in Diels-Alder reactions. For example, a study on the Diels-Alder reactions between unsymmetrical cyclohexadienes and symmetric trans-dienophiles demonstrated the role of substituents in determining product ratios and selectivities (Lahiri et al., 2008).
Propriétés
IUPAC Name |
cyclohexa-1,5-dien-1-yloxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16OSi/c1-11(2,3)10-9-7-5-4-6-8-9/h5,7-8H,4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIRVUXAMPRMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CCCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399257 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
CAS RN |
54781-19-0 | |
| Record name | 2-(Trimethylsilyloxy)-1,3-cyclohexadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trimethylsiloxy)-1,3-cyclohexadiene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)





![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)




![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)

![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)